![molecular formula C30H34Cl2N6 B611798 6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B611798.png)
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
Ăbersicht
Beschreibung
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline dihydrochloride (hereafter referred to as WAY-207024 dihydrochloride) is a synthetic small-molecule antagonist of the gonadotropin-releasing hormone receptor (GnRH-R). Developed by Wyeth Research (now Pfizer), this compound emerged from structural optimization efforts to improve the pharmacokinetic (PK) properties of earlier GnRH antagonists while retaining potent receptor antagonism . The molecule combines a 2-phenyl-4-piperazinylbenzimidazole template with a quinoxaline pharmacophore, linked via a methylene group. The dihydrochloride salt formulation enhances solubility and oral bioavailability, addressing the poor aqueous solubility of its precursor compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY 207024 dihydrochloride involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to various substitution reactions to introduce the tert-butylphenyl and piperazinyl groups. These reactions often involve the use of halogenated intermediates and nucleophilic substitution conditions.
Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which is achieved through a cyclization reaction involving a suitable diamine and a diketone.
Industrial Production Methods
Industrial production of WAY 207024 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
WAY 207024 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole and quinoxaline derivatives, which can be further modified for specific research applications.
Wissenschaftliche Forschungsanwendungen
Gonadotropin-Releasing Hormone Antagonism
WAY-207024 has been primarily studied for its role as a GnRH antagonist. Research indicates that it effectively lowers luteinizing hormone (LH) levels in animal models, suggesting potential applications in managing reproductive disorders and hormone-sensitive cancers such as prostate and breast cancer .
Anti-Cancer Properties
The compound's structure allows it to interact with various biological pathways involved in cancer progression. Studies have shown that derivatives of benzimidazole, including WAY-207024, exhibit significant cytotoxicity against cancer cell lines. For instance, modifications to the benzimidazole framework have resulted in compounds with enhanced activity against testicular and uterine cancers .
Anti-Inflammatory Effects
Research has also highlighted the anti-inflammatory potential of WAY-207024. Compounds derived from benzimidazole have demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes such as COX and TNF-alpha. These findings suggest that WAY-207024 may be beneficial in treating inflammatory diseases .
Case Studies
Wirkmechanismus
WAY 207024 dihydrochloride exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRH-R), thereby blocking the action of endogenous GnRH. This inhibition leads to a decrease in the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the levels of sex hormones such as testosterone and estrogen. The molecular targets and pathways involved include the GnRH receptor and downstream signaling pathways that regulate hormone secretion .
Vergleich Mit Àhnlichen Verbindungen
WAY-207024 dihydrochloride belongs to a class of heterocyclic compounds targeting GnRH-R. Below is a detailed comparison with structurally and functionally related molecules (Table 1), followed by key findings.
Table 1: Comparative Analysis of WAY-207024 and Analogous Compounds
Key Structural and Functional Insights
Core Pharmacophore Optimization: WAY-207024âs quinoxaline-2,3-dione pharmacophore was modified to a non-dione quinoxaline to reduce metabolic instability while retaining GnRH-R binding affinity. In contrast, quinoxaline-1,4-dioxide derivatives (e.g., compound in Table 1) retain the dioxane moiety, which confers redox activity but increases toxicity risks . The 4-tert-butylphenyl group in WAY-207024 enhances hydrophobic interactions with GnRH-R compared to the 4-fluorophenyl group in quinoxaline-1,4-dioxide analogs, improving receptor specificity .
Piperazine Linker Role :
- The piperazinyl-methyl bridge in WAY-207024 improves conformational flexibility, enabling optimal receptor engagement. Similar piperazine linkers in thiazole derivatives (e.g., Table 1) contribute to kinase selectivity but lack the benzimidazole component critical for GnRH-R antagonism .
Salt Formulation Advantages: The dihydrochloride salt of WAY-207024 addresses the poor solubility of neutral benzimidazole-quinoxaline compounds (e.g., early GnRH antagonists), achieving >80% oral bioavailability in rodent models. By comparison, ester-containing analogs like TU112 suffer from rapid hydrolysis in plasma, limiting efficacy .
Target Selectivity :
- WAY-207024 exhibits >100-fold selectivity for GnRH-R over related GPCRs (e.g., serotonin receptors). In contrast, benzimidazoleâacrylonitrile hybrids show cross-reactivity with 5-HT receptors, reducing therapeutic utility .
Research Findings and Implications
- Preclinical Efficacy : WAY-207024 reduced plasma LH levels in rats by 70% at 10 mg/kg (oral), outperforming earlier analogs requiring parenteral administration .
- Metabolic Stability : The tert-butyl group and lack of ester bonds confer resistance to CYP450-mediated metabolism, with a half-life >6 hours in rodents vs. <2 hours for TU112 .
- Safety Profile: No significant off-target effects were observed in cardiovascular or CNS assays, unlike thiazole derivatives associated with kinase-related toxicity .
Biologische AktivitÀt
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline; dihydrochloride, often referred to as WAY-207024, is a synthetic compound recognized primarily for its role as a gonadotropin-releasing hormone (GnRH) receptor antagonist . This compound exhibits significant biological activity, particularly in modulating hormone levels relevant to conditions such as endometriosis and prostate cancer.
Chemical Structure and Properties
The molecular formula of WAY-207024 is , with a molecular weight of approximately 549.5 g/mol . The compound features a complex structure that includes:
- A quinoxaline core .
- A benzimidazole moiety linked through a piperazine ring .
This structural arrangement enhances its binding affinity to GnRH receptors, which is crucial for its biological activity.
WAY-207024 functions by inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) through its antagonistic action on GnRH receptors. This mechanism is particularly beneficial in therapeutic contexts where modulation of these hormones can alleviate symptoms of hormone-dependent diseases.
Key Findings from Research Studies
- Inhibition of Hormone Release : Preclinical studies have demonstrated that WAY-207024 significantly lowers plasma LH levels in animal models following oral administration, indicating its effectiveness as a GnRH antagonist .
-
Therapeutic Applications : The compound has shown promise in treating conditions such as:
- Endometriosis : By reducing estrogen levels through LH suppression.
- Prostate Cancer : By lowering testosterone production, which is stimulated by LH .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and applications of compounds similar to WAY-207024:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Elagolix | Selective GnRH receptor antagonist | Used primarily for treating endometriosis |
Relugolix | Another GnRH receptor antagonist | Orally active with distinct pharmacokinetics |
WAY 207024 | Orally active antagonist of GnRH | Notable for improved solubility and efficacy |
Goserelin | Synthetic decapeptide analog of GnRH | Primarily used in prostate cancer treatment |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of WAY-207024:
- Animal Model Studies : In rodent models, administration of WAY-207024 resulted in significant reductions in serum LH and FSH levels, demonstrating its potential for managing reproductive hormone disorders .
- Safety Profile Evaluation : Toxicological assessments indicate that WAY-207024 exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects reported in preclinical trials .
- Clinical Implications : The compound's ability to effectively modulate hormone levels suggests potential applications in clinical settings, particularly for patients with hormone-sensitive tumors or disorders.
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthesis route for this compound?
Methodological Answer :
- Step 1 : Start with the condensation of 4-tert-butylphenyl-substituted benzimidazole precursors with piperazine derivatives under alkaline conditions, as described for analogous piperazine-benzimidazole systems .
- Step 2 : Optimize the coupling reaction between the piperazine intermediate and quinoxaline using reductive amination or nucleophilic substitution. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify the dihydrochloride salt via recrystallization in ethanol/water mixtures to improve yield and purity .
- Key Variables : Reaction time (12â24 hrs), temperature (80â100°C), and stoichiometric ratios (1:1.2 for amine:quinoxaline) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzimidazole-piperazine-quinoxaline scaffold. Focus on aromatic proton shifts (ÎŽ 7.0â8.5 ppm) and piperazine methylene signals (ÎŽ 2.5â3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] peaks).
- IR Spectroscopy : Identify N-H stretching (3200â3400 cm) and C-Cl bonds (600â800 cm) in the dihydrochloride form .
Q. How do environmental factors influence the compoundâs stability?
Methodological Answer :
- pH Sensitivity : Conduct stability assays in buffers (pH 3â9) to assess degradation. Acidic conditions may protonate the piperazine ring, enhancing solubility but risking hydrolysis .
- Temperature : Perform accelerated stability studies (25°C, 40°C, 60°C) to model shelf-life. Use HPLC to quantify degradation products like free benzimidazole or quinoxaline .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways?
Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key reactions (e.g., piperazine-quinoxaline coupling). Software like Gaussian or ORCA is recommended .
- Reaction Path Search : Employ the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways and ideal solvents (e.g., DMF or acetonitrile) .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., catalyst loading, solvent polarity) .
Q. What strategies are effective for impurity profiling?
Methodological Answer :
- LC-MS/MS : Use reverse-phase chromatography (C18 column) with a gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns to reference standards .
- Forced Degradation : Expose the compound to heat, light, and oxidizers (HO) to simulate impurities. Identify byproducts like dealkylated piperazine or oxidized benzimidazole .
Q. How to conduct structure-activity relationship (SAR) studies?
Methodological Answer :
- Analog Synthesis : Replace the 4-tert-butylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents. Assess changes in receptor binding via radioligand assays .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with piperazine nitrogen) .
Q. What statistical approaches enhance experimental design?
Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to optimize synthesis parameters. Variables include catalyst concentration, temperature, and stirring rate .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts. Software like Minitab or Design-Expert is recommended .
Q. How to investigate receptor interaction mechanisms?
Methodological Answer :
- Radiolabeling : Incorporate H or C isotopes into the benzimidazole moiety. Perform competitive binding assays against known receptor targets (e.g., serotonin or dopamine receptors) .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) and dissociation rates. Compare with structurally related inhibitors to identify key pharmacophores .
Q. Contradictions and Validation
Eigenschaften
IUPAC Name |
6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-10-8-22(9-11-23)29-33-25-5-4-6-27(28(25)34-29)36-17-15-35(16-18-36)20-21-7-12-24-26(19-21)32-14-13-31-24;;/h4-14,19H,15-18,20H2,1-3H3,(H,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCNTGYEABOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.